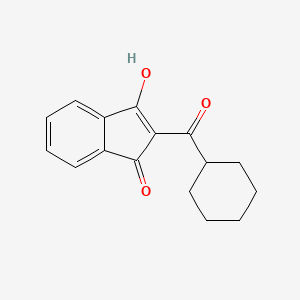

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one

Beschreibung

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one (CAS: 1274891-81-4) is an indenone derivative characterized by a cyclohexylcarbonyl substituent at the 2-position and a hydroxyl group at the 3-position of the indenone scaffold. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 242.31 g/mol . The compound is structurally defined by a fused bicyclic system (indenone) modified with a ketone and hydroxyl group, which may influence its reactivity and biological activity. Synonyms include 2-(cyclohexanecarbonyl)-3-hydroxy-1H-inden-1-one and AKOS022168923 .

Eigenschaften

IUPAC Name |

2-(cyclohexanecarbonyl)-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h4-5,8-10,18H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDTYCGXFJRLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one typically involves the reaction of cyclohexanecarbonyl chloride with 3-hydroxyindanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(Cyclohexylcarbonyl)-3-oxoinden-1-one.

Reduction: Formation of 2-(Cyclohexylcarbonyl)-3-hydroxyindan-1-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one

- Core structure: Indenone (fused bicyclic system).

- Substituents : Cyclohexylcarbonyl (2-position), hydroxyl (3-position).

- Key features : Aromatic bicyclic core with polar functional groups (ketone, hydroxyl).

USP Praziquantel Related Compound B

- Structure: 2-(Cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one (CAS: 125273-86-1).

- Core structure: Tetrahydroisoquinoline fused with a pyrazine ring.

- Substituents : Cyclohexylcarbonyl group.

- Key differences: Incorporation of nitrogen-containing heterocycles (pyrazine, isoquinoline), which may enhance hydrogen-bonding capacity and alter pharmacological activity .

Herbicidal Cyclohexenones (e.g., Cycloxydim, Sethoxydim)

- Structure: 2-Cyclohexen-1-one derivatives with ethoxyimino and alkyl/aryl substituents. Cycloxydim: 2-(1-(Ethoxyimino)butyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one. Sethoxydim: 2-(1-(Ethoxyimino)butyl)-5-(2-(ethylthio)propyl)-3-hydroxy-2-cyclohexen-1-one.

- Key differences: Hydroxycyclohexenone core with ethoxyimino and sulfur-containing groups, conferring herbicidal activity via inhibition of acetyl-CoA carboxylase .

Physicochemical Properties and Reactivity

- The herbicidal cyclohexenones exhibit higher molecular weights and sulfur/ethoxyimino substituents, enhancing their lipid solubility and target enzyme affinity .

Biologische Aktivität

2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one, also known by its CAS number 1274891-81-4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one features an indenone framework with a cyclohexylcarbonyl group and a hydroxyl group at specific positions. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 232.29 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one is primarily attributed to its interaction with various biological macromolecules. Its ability to bind to specific proteins or enzymes suggests potential roles in modulating biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have shown that 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one exhibits significant anticancer activity. In vitro assays demonstrated its efficacy against several cancer cell lines, suggesting that it may induce apoptosis through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. The results indicated that treatment with 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one led to a reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspases and PARP .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Inflammatory Markers

A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one significantly decreased the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Pharmacological Applications

Given its promising biological activities, 2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one is being explored for various pharmacological applications:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Anti-inflammatory Treatments : For conditions such as arthritis or other inflammatory diseases.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.